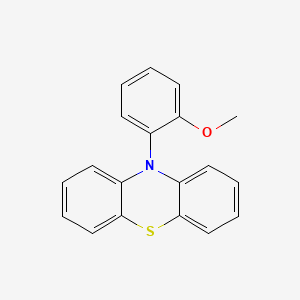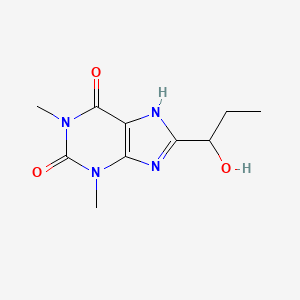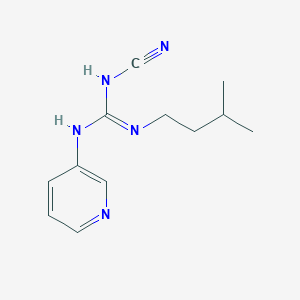![molecular formula C13H21N3O5 B14594054 1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid CAS No. 61258-48-8](/img/structure/B14594054.png)
1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid is a compound that combines the structural features of imidazole and dioxolane with nitric acid Imidazole is a five-membered ring containing two nitrogen atoms, known for its amphoteric nature, while dioxolane is a heterocyclic acetal
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole typically involves the condensation of cyclohexyl-substituted dioxolane with imidazole under acidic conditions. The reaction may be catalyzed by toluenesulfonic acid in refluxing toluene, allowing for the continuous removal of water from the reaction mixture .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can target the dioxolane moiety.
Substitution: Both the imidazole and dioxolane rings can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated reagents and strong acids or bases are often used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the dioxolane moiety can produce cyclohexyl-substituted alcohols.
Wissenschaftliche Forschungsanwendungen
1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Medicine: Investigated for its potential as an antifungal and antibacterial agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and active sites of enzymes, inhibiting their activity. The dioxolane moiety may enhance the compound’s stability and solubility, facilitating its biological activity .
Vergleich Mit ähnlichen Verbindungen
1-[(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl-1H-1,2,4-triazole (Propiconazole): A triazole fungicide with similar structural features.
1,3-Dioxolan-2-one: A cyclic carbonate with applications in polymer chemistry.
Uniqueness: 1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole is unique due to its combination of imidazole and dioxolane structures, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61258-48-8 |
|---|---|
Molekularformel |
C13H21N3O5 |
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
1-[(2-cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid |
InChI |
InChI=1S/C13H20N2O2.HNO3/c1-2-4-12(5-3-1)13(16-8-9-17-13)10-15-7-6-14-11-15;2-1(3)4/h6-7,11-12H,1-5,8-10H2;(H,2,3,4) |
InChI-Schlüssel |
WENHRFLCCFOBRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2(OCCO2)CN3C=CN=C3.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Dimethyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one](/img/structure/B14593981.png)
![2-[(Benzylsulfanyl)methyl]-4-methoxyphenol](/img/structure/B14593987.png)





![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylsulfonyl)-](/img/structure/B14594024.png)
![2-(4-Methoxyphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14594027.png)
![N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine](/img/structure/B14594039.png)

![2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)-](/img/structure/B14594064.png)
![2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14594067.png)
![methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B14594069.png)
